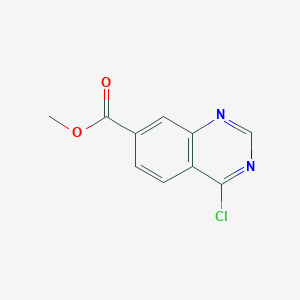

Methyl 4-chloroquinazoline-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"Methyl 4-chloroquinazoline-7-carboxylate" belongs to a class of compounds with a quinazoline backbone, which are of interest due to their diverse chemical and biological properties. Quinazolines and their derivatives have been extensively studied for their potential in various fields, including pharmacology and materials science. However, the focus here is on the chemical aspects of "Methyl 4-chloroquinazoline-7-carboxylate", excluding its drug-related applications and side effects.

Synthesis Analysis

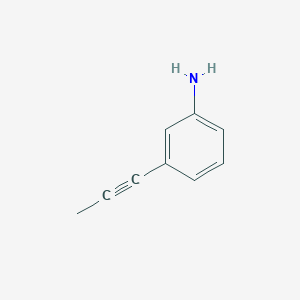

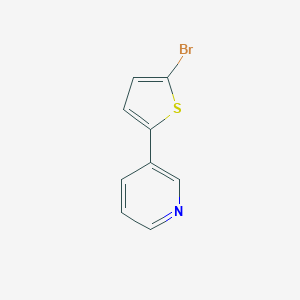

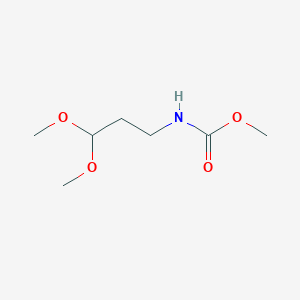

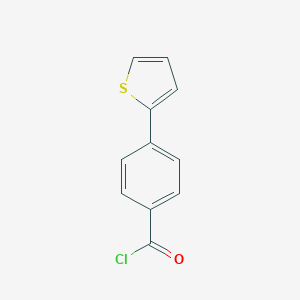

The synthesis of quinazoline derivatives, including those similar to "Methyl 4-chloroquinazoline-7-carboxylate", often involves reactions that introduce the chloro and carboxylate functionalities at specific positions on the quinazoline core. A common method for synthesizing such compounds involves the reaction of suitable precursors under catalytic conditions that may include organocatalysts or metal catalysts. For instance, quinazoline derivatives have been synthesized using organocatalytic methods that yield compounds with potential antioxidant properties (Saraiva et al., 2015).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives, including "Methyl 4-chloroquinazoline-7-carboxylate", is characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. This analysis is crucial for understanding the compound's reactivity and physical properties. Structural elucidation via X-ray analysis has been employed for similar compounds, revealing their complex molecular geometry and confirming the positions of substituents on the quinazoline nucleus (Rudenko et al., 2012).

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Methyl 4-chloroquinazoline-7-carboxylate derivatives have been synthesized and evaluated for their antioxidant properties. For instance, 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates demonstrated significant in vitro antioxidant activity. One compound reduced lipid peroxidation levels induced by sodium nitroprusside in the liver of mice, while another showed nitric oxide scavenging activity, indicating potential as new heterocyclic compounds with antioxidant activities (Saraiva et al., 2015).

Antitumoral Properties

The antitumoral properties of 7-chloroquinoline-1,2,3-triazoyl-carboxamides were investigated, revealing significant cytotoxic activities against human bladder carcinoma cells. These compounds induced cell cycle arrest and apoptosis, showing promise as cancer treatment options (Sonego et al., 2019).

Antinociceptive, Anti-inflammatory, and Anticonvulsant Effects

Another study on 7-chloroquinoline-1,2,3-triazoyl carboxamides highlighted their pharmacological properties, including anticonvulsant, antinociceptive, and anti-inflammatory activities. A synthesized compound was effective in decreasing seizures and combating acute pain, underlining the versatility of these compounds in pharmaceutical applications (Wilhelm et al., 2014).

Antibacterial Agents

Ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives showcased potential as antibacterial agents. These compounds exhibited moderate activity against both Gram-positive and Gram-negative bacteria, suggesting their use in combating bacterial infections (Balaji et al., 2013).

Anti-Plasmodial Agents

Research into multicomponent crystals formed from 7-chloroquinolines and aromatic acids has generated new insights into their physicochemical properties and efficacy against Plasmodium falciparum. This work points towards the potential reevaluation of antiplasmodial agents through the formation of multicomponent crystals (Clements et al., 2019).

Safety And Hazards

“Methyl 4-Chloroquinazoline-7-carboxylate” is marked with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

methyl 4-chloroquinazoline-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)12-5-13-9(7)11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHDRGRVVXBJIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590480 |

Source

|

| Record name | Methyl 4-chloroquinazoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloroquinazoline-7-carboxylate | |

CAS RN |

183322-47-6 |

Source

|

| Record name | Methyl 4-chloroquinazoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-chloroquinazoline-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine](/img/structure/B62517.png)

![[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester](/img/structure/B62528.png)

![1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B62545.png)

![1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione](/img/structure/B62546.png)